![molecular formula C23H18BrN3O B5494392 N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide in lab experiments is its potential as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use.
Future Directions
There are several potential future directions for the study of N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide. One direction could be to further investigate its mechanism of action, in order to optimize its use as a cancer treatment. Another direction could be to study its potential applications in other diseases, such as inflammation and oxidative stress. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide involves the reaction of 1H-benzimidazole-2-carboxaldehyde and 3-bromoacetophenone in the presence of a base. The resulting product is then reacted with 3-methylbenzoyl chloride to obtain the final product.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-15-6-4-8-17(12-15)23(28)27-21(14-16-7-5-9-18(24)13-16)22-25-19-10-2-3-11-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,28)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXLDPVSICCSG-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]-3-methylbenzamide |
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